![molecular formula C6H2BrClFI B1437867 1-Bromo-3-chloro-5-fluoro-2-iodobenzene CAS No. 1000577-66-1](/img/structure/B1437867.png)
1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Overview
Description
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a solid compound with a molecular weight of 335.34 . It is used in the preparation of a variety of organic compounds for organic electronic devices .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is based on Suzuki cross-coupling with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular formula of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is C6H2BrClFI . The average mass is 335.340 Da and the monoisotopic mass is 333.805695 Da .Chemical Reactions Analysis
1-Bromo-3-chloro-5-fluoro-2-iodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is useful in the preparation of a plurality of organic compounds for organic electronic devices .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a solid compound . The physical form is described as white to yellow powder or crystals .Scientific Research Applications
1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Scientific Research Applications
Organic Electronics: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is utilized in the preparation of various organic compounds for electronic devices. These compounds are essential in developing organic electronics, which include applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique properties of this compound make it suitable for synthesizing materials that require high thermal stability and specific electronic characteristics .
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDPJBTIWKLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-fluoro-2-iodobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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